5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring, a thiadiazole moiety, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, chlorination of the pyrimidine ring, and subsequent coupling reactions to introduce the methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
Compared to similar compounds, 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H14ClN5OS3 |
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Molecular Weight |
424.0 g/mol |
IUPAC Name |
5-chloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS3/c1-9-5-3-4-6-10(9)8-25-16-22-21-15(26-16)20-13(23)12-11(17)7-18-14(19-12)24-2/h3-7H,8H2,1-2H3,(H,20,21,23) |
InChI Key |
FEKJNWHWODAOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC |
Origin of Product |
United States |
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